4-Chloro-3-(methoxymethyl)-4-methyloxane
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Overview
Description
4-Chloro-3-(methoxymethyl)-4-methyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a chloro group, a methoxymethyl group, and a methyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methoxymethyl)-4-methyloxane can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride. The reaction is carried out under controlled conditions, typically involving the use of a solvent like dimethylformamide (DMF) to absorb excess phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methoxymethyl)-4-methyloxane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen-containing groups, while reduction may yield more saturated oxane derivatives.
Scientific Research Applications
4-Chloro-3-(methoxymethyl)-4-methyloxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential bioactive compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methoxymethyl)-4-methyloxane involves its interaction with specific molecular targets and pathways. The chloro group and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxyaniline: This compound has a similar chloro and methoxy substitution pattern but differs in its core structure.
3-Methoxy-2-methyl-4-pyridine: This compound shares the methoxy and methyl groups but has a pyridine ring instead of an oxane ring.
Uniqueness
4-Chloro-3-(methoxymethyl)-4-methyloxane is unique due to its specific combination of functional groups and its oxane ring structure
Properties
CAS No. |
90261-53-3 |
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Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
4-chloro-3-(methoxymethyl)-4-methyloxane |
InChI |
InChI=1S/C8H15ClO2/c1-8(9)3-4-11-6-7(8)5-10-2/h7H,3-6H2,1-2H3 |
InChI Key |
PJPIASDGISYDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1COC)Cl |
Origin of Product |
United States |
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